molecular formula C6H11N B078233 tert-Amylisocyanide CAS No. 13947-76-7

tert-Amylisocyanide

Cat. No.: B078233
CAS No.: 13947-76-7
M. Wt: 97.16 g/mol
InChI Key: ZANHUOZJSFYTKD-UHFFFAOYSA-N
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Description

Tert-Amylisocyanide (TAIC) is a chemical compound that belongs to the family of isocyanides. It is a colorless liquid with a pungent odor and is highly reactive. TAIC has been widely used in scientific research for its unique properties and has shown promising results in various applications.

Scientific Research Applications

Nanoparticle Synthesis and Chemical Reactions

Tert-amyl alcohol has been utilized in the synthesis of various metal oxides and hydroxides with different morphologies, such as TiO2 nanoparticles and nanorods, FeOOH nanowires, Fe2O3 nanoparticles, and SnO2 nanoparticles. The E1 reaction, attributed to the stability of tertiary carbocations in tert-amyl alcohol, plays a pivotal role in these syntheses. This chemical process results in the formation of metal oxides that show compatibility with aqueous systems despite being synthesized in a non-hydrophilic solvent. These materials have promising applications due to their ease of incorporation into aqueous soluble polymers like PVA, enhancing their utility in diverse fields (Hu et al., 2012).

Biodiesel Production

In the realm of renewable energy, tert-amyl alcohol has been used as a reaction medium for Novozym 435 lipase-catalyzed methanolysis of soybean oil to produce biodiesel. This method efficiently addresses the negative effects caused by excessive methanol and by-product glycerol in traditional processes. The use of tert-amyl alcohol allows for high biodiesel yields, with minimal loss in lipase activity even after numerous cycles, showcasing a sustainable and efficient approach to biodiesel production (Bo, 2009).

Mechanism of Action

Target of Action

Tert-Amylisocyanide, also known as 2-Isocyano-2-Methylbutane, primarily targets the Telomerase Reverse Transcriptase (TERT) . TERT is a catalytic subunit of telomerase, a crucial enzyme responsible for telomere maintenance and human genome stability . TERT plays a significant role in tumor initiation and progression .

Mode of Action

The mode of action of this compound involves the activation of TERT. The main mechanism of TERT activation involves the acquisition of somatic mutations by the TERT gene promoter (TERTp) . TERTp structure and transcription factors directly interact with TERTp and regulate its transcription .

Biochemical Pathways

TERT plays a pivotal role in the biochemical pathways involved in telomere maintenance and human genome stability . TERT is regulated by transcriptional factors and post-translational modification mechanisms . Telomere maintenance by regulating telomerase activity and assembly with telomere-binding proteins are regulated by TERT in telomerase-positive cancer cells .

Pharmacokinetics

Pharmacokinetics and pharmacodynamics operate in a partnership that can be used to maximize a drug’s potential for increasing treatment efficacy, reducing side effects, and minimizing drug interactions . These parameters will help decide on an optimal dose, ideal administration timing, and an appropriate frequency of the drug .

Result of Action

The result of this compound’s action is the activation of TERT, which plays a central role in modulating telomerase activity in tumors, conferring the hallmark of immortality on neoplastic clones . The high activation of TERT, observed in over 90% of tumors, plays a significant role in tumor initiation and progression .

Action Environment

The action environment of this compound can be influenced by various factors. For instance, the use of an environment-friendly antisolvent, tert-amyl alcohol (TAA), can improve the quality of perovskite films, which can effectively regulate the formation of an intermediate phase staged in between a liquid precursor phase and a solid perovskite phase due to its moderate polarity .

Safety and Hazards

The safety data sheet for tert-Amylisocyanide suggests that it may pose certain hazards. In case of contact with skin or eyes, it is recommended to wash off with plenty of water and consult a physician .

Properties

IUPAC Name

2-isocyano-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-5-6(2,3)7-4/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANHUOZJSFYTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373424
Record name Butane, 2-isocyano-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13947-76-7
Record name Butane, 2-isocyano-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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